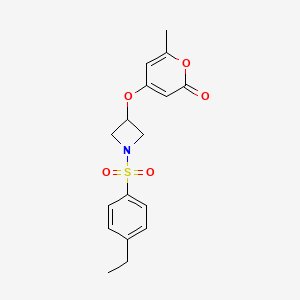

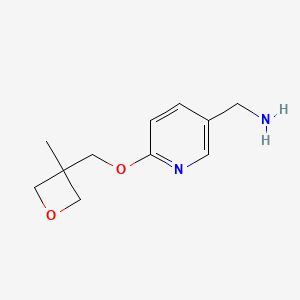

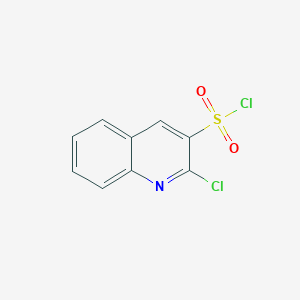

![molecular formula C17H17ClN2 B2611206 6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride CAS No. 1845716-92-8](/img/structure/B2611206.png)

6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride is a chemical compound with the molecular formula C17H17ClN2 . It has a molecular weight of 284.79 .

Synthesis Analysis

An efficient and practical protocol has been developed to synthesize 5,6-dihydroindolo[1,2-a]quinoxaline derivatives by CuI-catalyzed intramolecular N-arylation under microwave irradiation . This method rapidly afforded the tetracyclic products with good to excellent yields (83–97%) in short reaction times (45–60 min) .Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16N2.ClH/c1-17(2)16-11-12-7-3-5-9-14(12)19(16)15-10-6-4-8-13(15)18-17;/h3-11,18H,1-2H3;1H .Chemical Reactions Analysis

The synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives involves copper-catalyzed Ullmann-type C–N coupling . The utility of the reaction is limited by the necessary high temperatures, the requirement of stoichiometric quantities of copper catalyst and low to moderate yields . A recent breakthrough to overcome these drawbacks involves the use of appropriate ligands such as diamines and amino acids .Scientific Research Applications

Synthesis and Chemical Applications

Enantioselective Synthesis : This compound has been used in the enantioselective synthesis of dihydroindolo[1,2-a]quinoxalines, utilizing H8-BINOL-type imidodiphosphoric acid catalysts. This method also allowed for the synthesis of an HIV-1 inhibitor with good enantioselectivity and high yield (Fan et al., 2014).

Microwave-Assisted Synthesis : Another approach for synthesizing dihydroindolo[1,2-a]quinoxaline derivatives involves CuI-catalyzed intramolecular N-arylation under microwave irradiation, providing a rapid and efficient method (Zhao et al., 2013).

Reactions and Transformations

Cycloaddition Reactions : The compound has been utilized in 1,3-dipolar cycloaddition reactions to synthesize various quinoxaline derivatives, including pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxalines (Kim et al., 1990).

Polynuclear Compounds Synthesis : It has also been used in the synthesis of polynuclear heterocyclic compounds containing an indole fragment. This process involves condensation reactions leading to derivatives of indolo[1,2-a]quinoxaline (Shvedov et al., 1970).

Potential Applications in Material Science

- Formation of Metal Complexes : Studies have been conducted on dinuclear rhenium(I) carbonyl complexes, using ligands derived from quinoxaline compounds, suggesting applications in material science and catalysis (Li et al., 2011).

properties

IUPAC Name |

6,6-dimethyl-5H-indolo[1,2-a]quinoxaline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2.ClH/c1-17(2)16-11-12-7-3-5-9-14(12)19(16)15-10-6-4-8-13(15)18-17;/h3-11,18H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVPCWLEXTWMSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC3=CC=CC=C3N2C4=CC=CC=C4N1)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

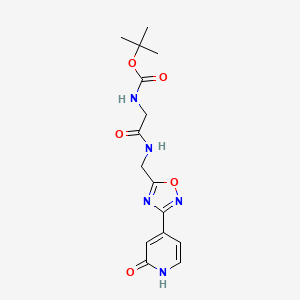

![3-(6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2611125.png)

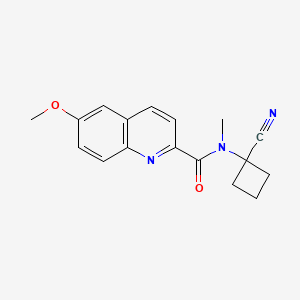

![(2R)-N-[4-(1H-Benzimidazol-2-yl)phenyl]piperidine-2-carboxamide;hydrochloride](/img/structure/B2611131.png)

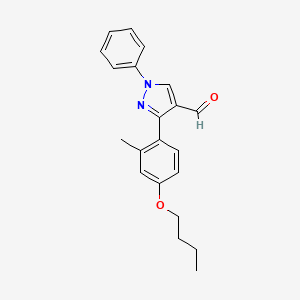

![N-(2-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611134.png)

![N-cyclohexyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2611139.png)